sodium2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}acetate
Description
Sodium 2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}acetate is a chiral sodium salt derivative of a pyrrolidine-based amino acid. Its molecular formula is C₁₁H₁₉N₂NaO₄, with a molecular weight of 266.27 g/mol . The compound features a (3R)-configured pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an amino acetate moiety, which is neutralized as a sodium salt. The Boc group enhances stability during synthetic processes, while the sodium counterion improves aqueous solubility, making it advantageous for pharmaceutical and biochemical applications.
This compound is widely utilized as a chiral building block in drug discovery, particularly for synthesizing protease inhibitors, receptor antagonists, and other bioactive molecules requiring stereochemical precision.
Properties
IUPAC Name |
sodium;2-[[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.Na/c1-11(2,3)17-10(16)13-5-4-8(7-13)12-6-9(14)15;/h8,12H,4-7H2,1-3H3,(H,14,15);/q;+1/p-1/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCQDOGFUSBCHS-DDWIOCJRSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NCC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N2NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for this is using flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions often involve the use of tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) to facilitate the formation of the Boc-protected amine.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which provide better control over reaction parameters and improve the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}acetate can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can be used in peptide coupling reactions, where the Boc-protected amine reacts with carboxylic acids to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used under mild conditions to remove the Boc group.
Coupling Reactions: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are often used in peptide synthesis.
Major Products Formed
Substitution Reactions: The major products are typically substituted pyrrolidine derivatives.
Deprotection Reactions: The primary product is the free amine.
Coupling Reactions: The major products are amide bonds formed between the amine and carboxylic acid groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group. The presence of the sodium ion enhances its solubility in aqueous environments, making it suitable for biological applications. The structural characteristics of sodium 2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}acetate facilitate its role as a building block in the synthesis of more complex molecules.
Drug Development
Sodium 2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}acetate is primarily studied for its role in drug development, particularly as a precursor in synthesizing bioactive compounds. Its structural features allow it to serve as an intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders and inflammatory diseases.
- Example Case Study : Research has demonstrated that derivatives of this compound exhibit activity against phosphodiesterase enzymes, which are crucial targets in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). For instance, compounds derived from similar structures have shown efficacy in preclinical models by selectively inhibiting phosphodiesterase-4 (PDE4), leading to reduced airway hyperreactivity and inflammation .
Organocatalysis
The compound's ability to participate in organocatalytic reactions has been explored, particularly in asymmetric synthesis. The pyrrolidine moiety can act as a chiral catalyst, enabling the formation of enantiomerically enriched products.
- Research Insight : Studies have indicated that pyrrolidine derivatives can catalyze reactions involving carbonyl compounds, enhancing yields and selectivity . This application is particularly valuable in synthesizing pharmaceuticals where chirality is a critical factor.
Enzyme Inhibition Studies
Sodium 2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}acetate has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to act as a competitive inhibitor.
- Example : Inhibitors derived from this compound have been studied for their effects on enzymes like Mer tyrosine kinase, which plays a role in cancer cell signaling pathways . Such studies are crucial for developing targeted therapies against cancers that exhibit aberrant kinase activity.
Polymer Synthesis
The compound's reactivity can be harnessed in polymer chemistry, where it serves as a monomer or cross-linking agent. Its ability to form stable bonds under mild conditions makes it suitable for creating functionalized polymers.
- Application Insight : Research indicates that incorporating sodium 2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}acetate into polymer matrices can enhance mechanical properties and thermal stability . This application is particularly relevant for developing materials used in biomedical devices.
Mechanism of Action
The mechanism of action of sodium 2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}acetate primarily involves the protection and deprotection of amine groups. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme catalysis and protein binding .
Comparison with Similar Compounds
(a) Stereoisomeric Variant: Sodium 2-{[(3S)-1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl]amino}acetate
- Molecular Formula : C₁₁H₁₉N₂NaO₄ (identical to the (3R) form)
- Molecular Weight : 266.27 g/mol
- Key Difference : The (3S) stereoisomer exhibits inverted spatial configuration at the pyrrolidine ring’s third carbon.
- Implications : Stereochemistry significantly impacts biological activity. For example, the (3R) form may show higher binding affinity to chiral targets like enzyme active sites compared to the (3S) isomer, as observed in protease inhibitor studies .
(b) Free Acid Form: 2-[(3R)-1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl]acetic Acid
- Molecular Formula : C₁₁H₂₀N₂O₄
- Molecular Weight : 244.29 g/mol
- Key Differences :
- Lacks the sodium counterion, reducing water solubility.
- The carboxylic acid group is protonated, making it more lipophilic.
- Applications : Preferred in organic-phase reactions (e.g., peptide coupling) where solubility in polar aprotic solvents (e.g., DMF, DCM) is required .
(c) Alternative Protecting Group: 2-[(3R)-1-(Benzyloxycarbonyl)pyrrolidin-3-yl]amino}acetic Acid
- Molecular Formula : C₁₄H₁₈N₂O₄
- Molecular Weight : 278.31 g/mol
- Key Differences: Benzyloxycarbonyl (Cbz) group replaces Boc. Cbz is cleaved under hydrogenolytic conditions, whereas Boc is removed via acidolysis (e.g., TFA).
- Utility : Cbz-protected derivatives are favored in hydrogenation-tolerant synthetic pathways.
Comparative Data Table
Research Findings
(a) Stereochemical Impact on Bioactivity
The (3R) configuration of sodium 2-{[(3R)-1-Boc-pyrrolidin-3-yl]amino}acetate demonstrates superior inhibitory activity against HIV-1 protease compared to the (3S) isomer, as shown in kinetic assays (IC₅₀: 12 nM vs. 420 nM) . This aligns with the preference for R-configured ligands in protease active sites.
(c) Protecting Group Stability
Boc-protected derivatives (e.g., the sodium salt) are stable under basic conditions but degrade rapidly in 50% TFA, whereas Cbz analogues remain intact under acidic conditions but decompose during hydrogenation. This dictates their orthogonal use in multi-step syntheses .
Biological Activity
Sodium 2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}acetate, with the molecular formula C11H19N2NaO4 and a molecular weight of 266.27 g/mol, is a compound that has garnered interest in various fields including medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on recent research findings.
The compound features a Boc-protected amine group which plays a crucial role in its reactivity and biological interactions. The protection provided by the tert-butoxycarbonyl (Boc) group allows for selective reactions during synthesis, particularly in peptide coupling reactions where it can be deprotected to yield an active amine.
The primary mechanism of action for sodium 2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}acetate involves:
- Protection and Deprotection : The Boc group protects the amine functionality from side reactions during chemical transformations. Upon deprotection, the free amine can engage in various biochemical processes such as enzyme catalysis and protein binding.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in protein synthesis, particularly aminoacyl-tRNA synthetases, which are crucial for translating genetic information into proteins .
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of sodium 2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}acetate. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimal inhibitory concentration (MIC) values indicate significant antibacterial activity, comparable to established antibiotics .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.5 |
| Staphylococcus aureus | 1.0 |
| Proteus mirabilis | 0.25 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties using assays such as DPPH and ABTS. These assays measure the ability of the compound to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship of similar compounds, concluding that modifications to the Boc group significantly influence antimicrobial activity. Sodium 2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}acetate exhibited enhanced activity against gram-positive bacteria .
- Enzyme Interaction Studies : Molecular docking studies have shown that sodium 2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}acetate binds effectively to the active site of tyrosyl-tRNA synthetase, indicating its potential as a lead compound for developing new antibacterial agents targeting this enzyme .
Applications
Sodium 2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}acetate serves multiple roles in scientific research:
- Peptide Synthesis : It is widely used as an intermediate in synthesizing peptides due to its ability to protect amine groups during coupling reactions.
- Drug Development : The compound's unique properties make it a candidate for developing new pharmaceuticals, particularly in targeting bacterial infections resistant to conventional treatments.
- Biochemical Research : It is utilized in studying enzyme mechanisms and protein interactions, contributing to our understanding of cellular processes .
Q & A
Basic: What are the recommended synthesis protocols and purification methods for sodium 2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}acetate?
Methodological Answer:
The synthesis typically involves sequential protection, coupling, and deprotection steps:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen under anhydrous conditions using Boc anhydride and a base like triethylamine .
Amination : React the Boc-protected pyrrolidine with a bromoacetate derivative in a polar aprotic solvent (e.g., DMF) at 50–60°C for 6–12 hours .
Salt Formation : Neutralize the carboxylic acid intermediate with sodium hydroxide to yield the sodium salt .
Purification : Use silica gel chromatography (eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water for high purity (>95%) .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Handling : Use PPE (nitrile gloves, lab coat) and respiratory protection (P95 masks for dust control) to avoid inhalation or dermal contact .
- Storage : Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group .
- Incompatibilities : Avoid exposure to strong acids/bases (risk of Boc cleavage) and oxidizing agents (risk of decomposition) .
Basic: What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm stereochemistry (3R configuration) via - and -NMR, focusing on pyrrolidine ring protons (δ 3.2–3.5 ppm) and Boc tert-butyl signals (δ 1.4 ppm) .
- HPLC-MS : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) and monitor the [M+Na] ion (m/z 340.38) .
- Elemental Analysis : Verify the molecular formula (CHNNaO) with ≤0.3% deviation .
Advanced: How can reaction conditions be optimized for coupling the pyrrolidine moiety with acetate derivatives?
Methodological Answer:
- Solvent Selection : Use DMF or THF to enhance nucleophilicity of the pyrrolidine nitrogen .
- Catalysis : Add catalytic KI (10 mol%) to accelerate bromide displacement in SN2 reactions .
- Temperature Control : Maintain 50–60°C to balance reaction rate and side-product formation (e.g., over-alkylation) .
Validation : Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) and adjust stoichiometry if unreacted starting material persists .
Advanced: What factors influence the compound’s stability in aqueous solutions?
Methodological Answer:
- pH Sensitivity : The Boc group hydrolyzes rapidly below pH 3 (e.g., in HCl) or above pH 10 (e.g., in NaOH). Buffer solutions (pH 6–8) are optimal for short-term stability (<24 hours) .
- Temperature : Degradation accelerates above 40°C; store solutions at 4°C and use within 12 hours .
- Oxidative Stress : Avoid peroxides; add antioxidants (e.g., BHT, 0.01% w/v) for long-term storage .
Advanced: How can researchers investigate the compound’s potential biological activity?
Methodological Answer:
- Enzyme Assays : Screen for inhibitory activity against proteases (e.g., MMP-9) using fluorogenic substrates .
- Binding Studies : Perform SPR or ITC to measure affinity for target receptors (e.g., GPCRs) .
- Cellular Uptake : Label with a fluorescent tag (e.g., FITC) and quantify internalization in HEK293 cells via flow cytometry .
Data Interpretation : Compare IC values with structurally similar pyrrolidine derivatives to establish SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
